5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and propyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chloro and Propyl Groups: The chloro and propyl substituents can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the propyl group can be introduced via alkylation using propyl halides in the presence of a base.
Formylation: The final step involves the formylation of the pyrazole ring, which can be accomplished using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines (NH3, RNH2) or thiols (RSH) in polar solvents.
Major Products
Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
5-Chloro-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
The uniqueness of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and propyl groups on the pyrazole ring can result in distinct electronic and steric effects, potentially leading to unique interactions with biological targets and different chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(8-18)13(15)17(16-12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGLSXZTXWLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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